5-Chloroquinoline-8-carboxamide
CAS No.:
Cat. No.: VC15974050
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN2O |
|---|---|
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 5-chloroquinoline-8-carboxamide |
| Standard InChI | InChI=1S/C10H7ClN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
| Standard InChI Key | BDTXSCBFHQKJDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-chloroquinoline-8-carboxamide is , with a molecular weight of 206.63 g/mol. Its structure combines the planar aromaticity of the quinoline ring with polar functional groups that enhance solubility and biomolecular interactions. The chlorine atom at position 5 contributes to electronic effects, while the carboxamide group at position 8 enables hydrogen bonding and coordination with metal ions .
Key structural attributes include:
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Aromatic system: The quinoline core facilitates π-π stacking interactions with proteins and nucleic acids.
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Electron-withdrawing chlorine: Enhances stability and influences reactivity at adjacent positions.
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Carboxamide functionality: Serves as a hydrogen bond donor/acceptor, critical for target binding.
Synthesis and Manufacturing Methods
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Starting materials: 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol.
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Cyclization: Methacrolein and hydrochloric acid mediate ring closure at 90°C.
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Purification: Neutralization with sodium hydroxide yields the final product (95–105% purity) .
Adapting this approach for the carboxamide derivative would require substituting the hydroxyl group with a carboxamide via nucleophilic acyl substitution or amidification reactions. Challenges include avoiding sulfonation side reactions and optimizing solvent systems (e.g., hydrochloric acid/glacial acetic acid mixtures) .
Physicochemical Properties
Experimental data specific to 5-chloroquinoline-8-carboxamide are scarce, but computational and analog-based predictions suggest:
| Property | Value/Range |
|---|---|
| Melting point | 215–220°C (estimated) |
| LogP (lipophilicity) | 2.1 ± 0.3 |
| Aqueous solubility | 0.8 mg/mL (pH 7.4) |
| pKa (carboxamide) | ~3.5 (acidic) |
The carboxamide group reduces hydrophobicity compared to 8-hydroxyquinoline derivatives (LogP ~2.5) , potentially improving bioavailability.
Biological Activities and Mechanisms
While no direct studies on 5-chloroquinoline-8-carboxamide exist, its structural relatives exhibit diverse bioactivities:
Antimicrobial Effects
8-Hydroxyquinoline derivatives demonstrate broad-spectrum antimicrobial activity via metal ion chelation, disrupting microbial metalloenzymes . The carboxamide variant may similarly sequester Fe³⁺ or Zn²⁺, though its reduced acidity compared to phenolic analogs could alter binding kinetics .
Neuroprotective Applications
Quinoline derivatives modulate amyloid-β aggregation in Alzheimer’s disease. While 5-chloro-8-hydroxyquinoline (clioquinol) entered Phase II trials , the carboxamide’s larger steric profile may hinder blood-brain barrier penetration unless formulated with nanoparticle carriers.
Comparative Analysis with Structural Analogs
The carboxamide group confers distinct advantages over common quinoline derivatives:
| Compound | Key Feature | Bioactivity | Limitation |
|---|---|---|---|
| 8-Hydroxyquinoline | Phenolic -OH | Antimicrobial, anticancer | Rapid glucuronidation |
| Clioquinol | 5-Cl, 8-OH | Neuroprotective | Suboptimal solubility |
| 5-Bromoquinoline-8-amide | Bromine substituent | Enhanced DNA binding | Potential hepatotoxicity |
| 5-Chloroquinoline-8-carboxamide | Carboxamide at C8 | Theoretical metal chelation | Uncharacterized in vivo |
The carboxamide’s hydrolytic stability and hydrogen-bonding capacity position it as a promising scaffold for prodrug development.
Industrial and Research Applications
Emerging uses include:
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Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.
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Materials science: Fluorinated derivatives show potential in organic LEDs.
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Diagnostics: Europium(III) complexes exhibit luminescent properties for bioimaging.
Future Directions
Critical research gaps to address:
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Synthetic optimization: Developing one-pot methodologies for large-scale production.
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Target identification: Screening against kinase and protease libraries.
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Formulation strategies: Nanoencapsulation to enhance bioavailability.
Collaborative efforts between computational chemists and pharmacologists could accelerate the translation of this understudied compound into preclinical development.
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